molecular formula C18H16N4O3 B2861750 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine CAS No. 1251564-92-7

2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B2861750
CAS No.: 1251564-92-7
M. Wt: 336.351
InChI Key: FJUPKZXNDOPZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound featuring a methoxyphenyl group, a pyridinyl group, and an oxadiazolyl group attached to an azetidinyl methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyridinyl group can be reduced to form piperidinyl derivatives.

    Substitution: The oxadiazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of the pyridinyl group would yield piperidinyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridinyl derivatives: Compounds containing the pyridinyl group, such as pyridine and its derivatives.

    Oxadiazolyl derivatives: Compounds containing the oxadiazolyl group, such as 1,2,4-oxadiazole and its derivatives.

    Azetidinyl derivatives: Compounds containing the azetidinyl group, such as azetidine and its derivatives.

Uniqueness

2-{5-[1-(3-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the combination of these functional groups in a single molecule, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3-methoxyphenyl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-24-14-6-4-5-12(9-14)18(23)22-10-13(11-22)17-20-16(21-25-17)15-7-2-3-8-19-15/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUPKZXNDOPZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.